2,3-Dichloroquinoxaline-6-carboxylic acid
Overview
Description
2,3-Dichloroquinoxaline-6-carboxylic acid is a reactive compound belonging to the class of quinoxalines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two chlorine atoms at the 2 and 3 positions of the quinoxaline ring and a carboxylic acid group at the 6 position. It is commonly used as an intermediate in the production of dyestuffs and has shown interesting optical properties.
Biochemical Analysis
Cellular Effects
Many quinoxaline derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloroquinoxaline-6-carboxylic acid typically involves the cyclization of 1,2-diaminobenzene with chloroform in the presence of a strong base. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: . The process involves the use of various reagents and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the replacement of chlorine atoms with other functional groups using nucleophiles.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction can produce 2,3-dichloroquinoxaline derivatives with reduced oxidation states.
Substitution: Substitution reactions can yield a variety of substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloroquinoxaline-6-carboxylic acid has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Dichloroquinoxaline-6-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include interactions with cellular components and signaling molecules.
Comparison with Similar Compounds
2,3-Dichloroquinoxaline-6-carboxylic acid is unique due to its specific structural features and reactivity. Similar compounds include:
Quinoxaline: The parent compound without chlorine atoms.
2,3-Dichloroquinoxaline: Similar structure but without the carboxylic acid group.
Quinoxaline-6-carboxylic acid: Similar structure but without chlorine atoms.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2,3-dichloroquinoxaline-6-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-7-8(11)13-6-3-4(9(14)15)1-2-5(6)12-7/h1-3H,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQQEHVULTVXQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)N=C(C(=N2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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